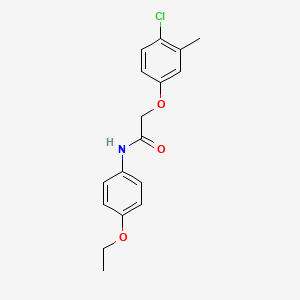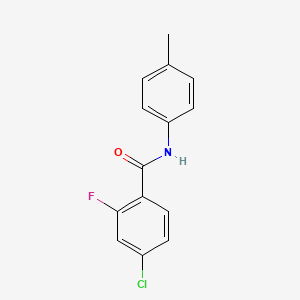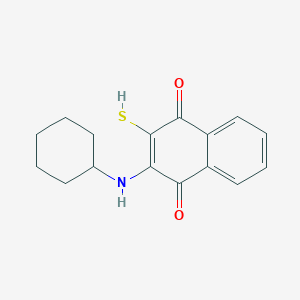![molecular formula C13H17N3O2S B5748365 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 333.4 g/mol. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its cytotoxic activity, 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine has been shown to have several other biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine. One area of interest is the development of more potent and selective analogs of this compound that can be used for cancer therapy. Another potential direction is the investigation of the mechanism of action of this compound in more detail, with the aim of identifying new targets for cancer therapy. Finally, there is also potential for the use of this compound in other fields, such as chemical biology and materials science.
Synthesis Methods
The synthesis of 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine involves the reaction of 3-nitrobenzoyl isothiocyanate with ethylenediamine in the presence of a base. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with piperazine to yield the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to have antifungal and antibacterial activity against several pathogenic microorganisms.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-14-6-8-15(9-7-14)13(19)11-4-3-5-12(10-11)16(17)18/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDLZJHPQNQATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5748303.png)
![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)


![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)

![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)